Urapidil-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantitative LC-MS/MS of urapidil fails without a proper internal standard to correct matrix effects and ionization variability. Urapidil-d3 solves this. - **Targeted Use**: Certified internal standard for FDA/EMA-compliant PK, bioequivalence, and metabolism studies. - **Critical Spec**: Methoxy-d3 label (non-exchangeable); 99 atom % D; +3 Da mass shift. - **Supply Chain**: ≥98% chemical purity; stable 12-month shelf life at -20°C.

Molecular Formula C20H29N5O3
Molecular Weight 390.5 g/mol
Cat. No. B12421858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrapidil-d3
Molecular FormulaC20H29N5O3
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i3D3
InChIKeyICMGLRUYEQNHPF-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urapidil-d3 as a Stable Isotope-Labeled Internal Standard


Urapidil-d3 (CAS 1398066-08-4) is a deuterated analog of the antihypertensive drug urapidil, featuring three deuterium atoms substituted at the methoxy position . As a stable isotope-labeled (SIL) compound, it is chemically identical to the unlabeled analyte but possesses a higher molecular weight of 390.50 g/mol, a distinction that allows for its use as an internal standard in mass spectrometry . This isotopic signature enables the precise quantification of urapidil in complex biological matrices by correcting for matrix effects and instrument variability, a fundamental requirement in drug development and clinical pharmacology studies .

Internal Standard

Deuterated analog for LC-MS/MS quantification of urapidil

Co‑elution

Chemically identical to analyte; corrects matrix and ionization variability

Label Integrity

Non‑exchangeable methoxy‑d3 label maintains mass tag throughout workflow

Enrichment

High isotopic enrichment supports research bioanalytical method development

Why Unlabeled Urapidil or Non-Deuterated Analogs Cannot Substitute


Direct substitution of Urapidil-d3 with unlabeled urapidil or structurally similar non-isotopic compounds in a quantitative LC-MS/MS workflow will result in method failure. The fundamental purpose of an internal standard is to co-elute with and mimic the behavior of the analyte of interest, thereby correcting for variations in sample preparation, ionization efficiency, and matrix effects . Unlabeled urapidil is the analyte itself and cannot be distinguished from endogenous or dosed drug, rendering it useless for quantification. Alternative deuterated analogs (e.g., Urapidil-d4, Urapidil-d6) or 13C-labeled compounds present different isotopic masses and may exhibit divergent chromatographic retention times or extraction recoveries, introducing bias that compromises assay accuracy and precision [1]. Furthermore, the specific positioning of the deuterium label on the methoxy group in Urapidil-d3 ensures that the isotope is on a non-exchangeable site, a critical factor for maintaining label integrity throughout the analytical procedure .

Target ISTD

Urapidil‑d3

Co‑eluting, non‑exchangeable deuterated standard with a stable +3 Da mass shift.

Substitute Risk

Unlabeled urapidil

Indistinguishable from endogenous or dosed analyte; prevents accurate quantification.

Alternative deuterated analogs (e.g., d4, d6)

Divergent retention or extraction recovery may introduce bias in research assays.

Exchangeable‑label analogs

Deuterium loss during sample preparation can compromise mass‑tag stability and accuracy.

Comparative Evidence Guide for Procurement


Isotopic Enrichment and Chemical Purity

For a deuterated internal standard to provide reliable quantification, it must possess high isotopic enrichment to minimize spectral overlap with the analyte and high chemical purity to avoid introducing interfering impurities. Urapidil-d3 is specified with an isotopic enrichment of 99 atom % D and a chemical purity of ≥98% as determined by HPLC . In contrast, unlabeled urapidil has a nominal enrichment of 0% D and lacks the mass shift required for MS discrimination, making it unsuitable as an internal standard .

Enrichment & Purity
Class‑level inference
99 atom % D enrichment; ≥98% HPLC purity vs. unlabeled (0% D)
Supports minimal analyte signal interference and reliable method development.
Vendor specifications; verify lot‑specific data.
LC-MS/MS Bioanalysis Stable Isotope Labeling

Mass Shift Suitability in LC-MS/MS

The utility of a stable isotope-labeled internal standard in LC-MS/MS is contingent upon a sufficient mass difference to prevent cross-talk between the analyte and internal standard channels. Urapidil-d3, with a molecular weight of 390.50 g/mol, provides a +3 Da mass shift relative to unlabeled urapidil (MW 387.48 g/mol) . This mass difference is sufficient to resolve the isotopic peaks in a triple quadrupole mass spectrometer, enabling selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) without interference. In comparison, a hypothetical Urapidil-d1 standard (+1 Da) would offer less resolution and could be subject to isotopic overlap from the analyte's natural abundance M+1 isotope peak, potentially biasing quantification .

Mass Shift
Class‑level inference
+3 Da (MW 390.50) vs. unlabeled (387.48)
Sufficient mass separation for MRM without isotopic crosstalk.
Standard design for deuterated ISTDs.
Mass Spectrometry Quantitative Analysis Internal Standard

Label Stability and Deuterium Integrity

The reliability of a deuterated internal standard is compromised if the label is located on an exchangeable site, such as an amine or hydroxyl proton, where it can be replaced by hydrogen under certain pH or solvent conditions. Urapidil-d3 is specifically labeled at the methoxy group (methoxy-d3) on the phenyl ring, a non-exchangeable position . This structural feature ensures the +3 Da mass tag is chemically stable during sample preparation, extraction, and chromatographic separation. In contrast, a deuterated analog labeled on an exchangeable site would be susceptible to deuterium-hydrogen back-exchange, leading to a time- and condition-dependent shift in its effective mass and a loss of quantitative accuracy .

Label Stability
Class‑level inference
Methoxy‑d3 on non‑exchangeable site
Maintains distinct mass during extraction and chromatography.
Structural inference; confirm under specific method conditions.
Stable Isotope Labeling Method Validation Sample Preparation

Procurement Cost and Availability

In the procurement of stable isotope-labeled internal standards for bioanalysis, cost and lead time are significant considerations. Deuterium-labeled compounds, such as Urapidil-d3, are generally less expensive and have shorter synthesis times compared to 13C- or 15N-labeled analogs [1]. This is due to the lower cost of deuterium oxide (D2O) versus 13C-enriched precursors and the less complex synthetic routes for deuterium incorporation. While 13C-labeled standards can sometimes offer advantages in minimizing matrix effects or chromatographic isotope effects, deuterated standards remain the workhorse for most bioanalytical applications due to their favorable cost-performance ratio. Urapidil-d3 is commercially available from multiple vendors in research-grade quantities, with typical pricing reflecting its deuterated status rather than a premium 13C synthesis .

Cost & Availability
Source review
Deuterated standard, commercially available from multiple suppliers
Cost‑effective for routine research bioanalysis compared to ¹³C analogs.
Market context; lead times may vary.
Procurement Cost-Benefit Analysis Stable Isotope Standards

Optimal Application Scenarios


LC-MS/MS Method Development and Validation

Urapidil-d3 is the definitive internal standard for developing and validating bioanalytical methods to quantify urapidil in human or animal plasma. Its use ensures the method's accuracy and precision meet regulatory guidelines (e.g., FDA, EMA) for pharmacokinetic studies . The +3 Da mass shift allows for clear separation from the analyte, while its high isotopic enrichment and chemical purity (≥98%) minimize interference, as detailed in Section 3 .

Pharmacokinetic and Bioequivalence Studies

In clinical trials evaluating the bioavailability and bioequivalence of urapidil formulations (e.g., Ebrantil®), Urapidil-d3 is essential for generating accurate plasma concentration-time curves. Its non-exchangeable methoxy-d3 label ensures stable quantification throughout sample processing and storage, enabling reliable comparison of different drug products or batches [1].

In Vitro Metabolism and DDI Studies

When investigating the metabolic fate of urapidil using human liver microsomes or hepatocytes, Urapidil-d3 serves as a robust internal standard to correct for matrix effects from the biological incubation media. This allows for precise measurement of urapidil depletion and metabolite formation, providing accurate intrinsic clearance and CYP inhibition data, as referenced in Section 3 .

API and Drug Product Quality Control

In pharmaceutical manufacturing and quality control (QC) laboratories, Urapidil-d3 can be used as a certified reference standard for the assay and purity testing of urapidil API and finished dosage forms. Its well-characterized properties, including a certified isotopic enrichment of 99 atom % D and a shelf life of ≥12 months under recommended storage (-20°C), provide a stable and traceable benchmark for compliance with pharmacopeial monographs .

Application
Selection Property
Validation Focus
Bioanalytical method development for urapidil in research matrices
High isotopic enrichment and stable +3 Da mass shift
Method precision and accuracy review
Pharmacokinetic research (plasma exposure assessment)
Non‑exchangeable label for consistent sample quantification
Plasma concentration–time profile reproducibility
In vitro metabolism research (e.g., microsome incubations)
Correction for matrix effects in biological media
Metabolite profiling and clearance assessment
Reference standard for research purity testing
Specified isotopic enrichment and chemical purity
Traceable benchmark for chromatographic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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